N-Acetylhomocysteine

Description

Systematic Nomenclature and Synonymy

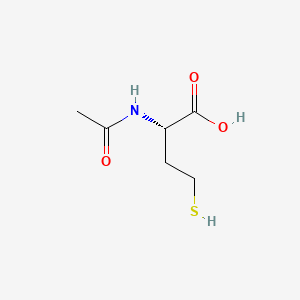

N-Acetylhomocysteine (NAH) is systematically named (2S)-2-acetamido-4-sulfanylbutanoic acid under IUPAC guidelines. Its structure derives from the acetylation of the α-amino group of L-homocysteine, a sulfur-containing amino acid.

Key Synonyms:

| Synonym | Source Identifier |

|---|---|

| Acetyl-homocysteine | PubChem CID 165598 |

| N-Acetyl-L-homocysteine | CAS 7378-21-4 |

| (2S)-2-acetamido-4-mercaptobutyric acid | HMDB |

| L-Homocysteine, N-acetyl- | Sigma-Aldrich |

The compound is distinct from its thiolactone derivative (this compound thiolactone), which lacks a free sulfhydryl group due to cyclization .

Molecular Architecture and Stereochemical Considerations

NAH has the molecular formula C₆H₁₁NO₃S and a molar mass of 177.22 g/mol . Its structure features:

- A central chiral carbon (C2) with (S) -configuration.

- An acetyl group (-COCH₃) at the α-amino position.

- A sulfhydryl (-SH) moiety on the γ-carbon (Figure 1).

Stereochemical Significance:

The (S) -configuration at C2 is critical for biological activity, as it mirrors the stereochemistry of endogenous homocysteine. Racemization at this center alters metabolic interactions, particularly with enzymes like cystathionine β-synthase .

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₆H₁₁NO₃S |

| Molar mass | 177.22 g/mol |

| Chiral centers | 1 (C2) |

| Hybridization state (C2) | sp³ |

Crystallographic Properties and Solid-State Behavior

Limited crystallographic data exists for NAH, but its physical properties suggest a high degree of molecular order in the solid state:

Key Solid-State Characteristics:

- Melting point : 109–111°C (literature value for thiolactone analog) .

- Solubility : Highly soluble in water (50 mg/mL) and polar solvents due to ionizable carboxyl and sulfhydryl groups .

- Hygroscopicity : Moderate; requires anhydrous storage to prevent hydrolysis .

X-ray diffraction studies of analogous compounds (e.g., N-Acetylcysteine) reveal extended hydrogen-bonded networks, suggesting NAH may form similar lattice structures .

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (600 MHz, D₂O) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 4.41 | q (J = 6.7 Hz) | C2 methine proton |

| 3.12 | t (J = 7.1 Hz) | C3 methylene protons |

| 2.86 | m | C4 sulfhydryl proton |

| 2.02 | s | Acetyl methyl protons |

¹³C NMR (150 MHz, D₂O) :

| δ (ppm) | Assignment |

|---|---|

| 174.5 | Carboxyl carbon (C=O) |

| 170.2 | Acetyl carbonyl |

| 52.8 | C2 (chiral center) |

| 30.1 | Acetyl methyl |

Properties

IUPAC Name |

(2S)-2-acetamido-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYLLNRLWCBKCM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7378-21-4 | |

| Record name | N-Acetylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylhomocysteine can be synthesized through the amidification reaction of homocysteine thiolactone with acetic anhydride. This reaction typically occurs in an aqueous medium and requires mild conditions to ensure high yield and purity . Another method involves the anionic ring-opening polymerization of N-acetyl homocysteine thiolactone using benzyl alcohol and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as the initiating system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure cost-effectiveness and scalability while maintaining the compound’s purity and functionality .

Chemical Reactions Analysis

Oxidation and Disulfide Formation

NAcHcy’s thiol group undergoes oxidation to form disulfide bonds, a critical reaction in redox biochemistry. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or atmospheric oxygen.

-

Conditions : Mildly basic pH (7–8), room temperature.

This reaction is reversible under reducing conditions, making NAcHcy a component in cellular antioxidant systems .

Nucleophilic Substitution and Peptide Bond Formation

NAcHcy derivatives, such as N-acetylhomocysteine thiolactone (NAcHTL), react with nucleophiles (e.g., amines) to form peptide bonds:

Enantiomerization and Racemization

NAcHTL undergoes stereochemical interconversion, with kinetics dependent on temperature and catalytic surfaces:

Table 2: Activation Parameters for NAcHTL Racemization

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 132.5 kJ/mol |

| Activation Gibbs Energy (ΔG‡) | 103.4 kJ/mol (150°C) |

| Activation Entropy (ΔS‡) | −45.2 J/(mol·K) |

Racemization occurs independently of vial material (glass, Teflon) and is accelerated by chiral stationary phases in gas chromatography .

Thiolactone Stability and Hydrolytic Resistance

NAcHTL demonstrates enhanced stability compared to lactones, with a half-life >24 hours in aqueous buffers (pH 7.4, 37°C) . This stability enables its use in biological systems, such as modulating Pseudomonas aeruginosa quorum sensing without rapid hydrolysis .

Protein Thiolation

NAcHTL selectively modifies lysine residues on proteins (e.g., human serum albumin) via aminolysis:

-

Reaction : Thiolactone ring opening by ε-amino group of lysine.

-

Selectivity : Only 3 of 59 lysine residues in albumin are modified, indicating site-specific reactivity .

Reduction Reactions

NAcHcy’s disulfide form is reducible to the thiol state using agents like dithiothreitol (DTT):

-

Conditions : pH 7–8, 25°C.

-

Application : Regeneration of antioxidant activity in biochemical assays .

Key Research Findings

Scientific Research Applications

N-Acetylhomocysteine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing polymers and other complex molecules

Medicine: It has potential therapeutic applications, particularly in treating conditions associated with oxidative stress and inflammation

Industry: It is used in the development of sustainable materials and as a thiolation agent for modifying natural compounds

Mechanism of Action

N-Acetylhomocysteine exerts its effects primarily through its thiol group, which can undergo redox reactions and interact with various molecular targets. It can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing nucleophilic substitution reactions. These interactions play a crucial role in its antioxidant and therapeutic properties .

Comparison with Similar Compounds

Structural Differences :

- NAC features a cysteine backbone with an acetylated amino group, whereas NAH is derived from homocysteine (one additional methylene group).

Functional and Biochemical Roles :

- Antioxidant Activity : NAC is widely used as a mucolytic agent and glutathione precursor, directly scavenging reactive oxygen species (ROS) . NAH lacks significant mucolytic activity but excels in heavy metal chelation .

- Thiol Reactivity : NAC’s thiol group has a lower pKa (~9.5) compared to NAH (~10.2), making NAC more reactive at physiological pH .

N-Acetylhomocysteine Thiolactone

Structural Differences :

- Cyclic thioester derivative of NAH, enabling selective aminolysis reactions with primary amines (e.g., lysine residues in proteins) .

Functional Roles :

- Bioconjugation : Modifies gelatin (gel-SH) and OMPC to introduce free thiols, enabling covalent crosslinking in hydrogels and antigen-carrier systems. Degree of substitution (DS) reaches 56–63% under optimized conditions .

Homocysteine

Structural Differences :

- Lacks the acetyl group of NAH, rendering it more reactive but less stable.

Biochemical Roles :

- Metabolic Intermediate : Involved in methionine cycle and transsulfuration pathway. Elevated levels correlate with cardiovascular disease.

- Redox Activity: Non-acetylated homocysteine forms disulfides spontaneously, contributing to oxidative stress.

N-Acetylglutathione

Structural Differences :

- Acetylated derivative of glutathione (γ-glutamylcysteinylglycine).

Functional Comparison :

- Antioxidant Capacity : Both NAH and N-acetylglutathione serve as redox modulators, but N-acetylglutathione directly replenishes glutathione pools .

- Thiol pKa : N-Acetylglutathione’s thiol pKa (~8.7) is lower than NAH’s, enhancing its reactivity in cellular environments .

Research Findings and Innovations

- NAH in Hydrogels : Thiolated gelatin (gel-SH) synthesized with NAH derivatives exhibits thermo-responsive behavior (Tc = 30–66°C), ideal for biomedical applications .

- Detoxification Mechanism: NAH-methylmercury complexes enhance renal excretion, validated in albino rat models .

- Vaccine Development : Pfs230-OMPC conjugates achieved high antigen loading via NAH-mediated thiolation, demonstrating efficacy in malaria transmission blocking .

Biological Activity

N-Acetylhomocysteine (NAcHcy) is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an antioxidant. This article explores the biological activity of NAcHcy, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group to the sulfur-containing amino acid homocysteine. The structural formula can be represented as follows:

This modification enhances its solubility and stability compared to homocysteine, making it a valuable compound for biomedical applications.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NAcHcy. A significant investigation demonstrated that NAcHcy thiolactone exhibits protective effects against oxidative stress-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The study revealed that NAcHcy effectively inhibited hydrogen peroxide (H₂O₂) generation induced by 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease.

- Cell Viability Assay : The proliferation of SH-SY5Y cells was assessed using the WST colorimetric assay. Results indicated that NAcHcy displayed non-toxic behavior at concentrations up to 10 mM while significantly improving cell viability in the presence of 6-OHDA.

| Compound | EC50 Value (mM) | Mechanism of Action |

|---|---|---|

| NAcHcy | 1.71 ± 0.32 | Inhibition of H₂O₂ generation |

| NAC | 5.0 | Antioxidant activity |

This data suggests that NAcHcy may have therapeutic potential for treating neurodegenerative diseases through its ability to counteract oxidative stress.

Antioxidant Properties

NAcHcy also functions as an antioxidant, scavenging free radicals and reducing oxidative damage in various biological systems. A study involving rat islet cells demonstrated that NAcHcy protected against cytokine-induced damage by reducing reactive oxygen species (ROS) levels, thereby preserving cell viability and function .

Case Studies

- Neuroprotection in Parkinson’s Disease Models : In a model using SH-SY5Y cells treated with 6-OHDA, NAcHcy was shown to significantly reduce cell death and H₂O₂ production, indicating its potential role in preventing neurodegeneration associated with Parkinson's disease .

- Mercury Excretion Enhancement : Another study investigated the effect of NAcHcy on mercury excretion in mice exposed to methyl mercury chloride. The results indicated that administering NAcHcy reduced the biological half-life of mercury, suggesting its role in detoxification processes .

Pharmacological Applications

NAcHcy has been explored for various pharmacological applications due to its biological activities:

- Mucolytic Agent : It is utilized as a mucolytic and muco-regulating drug, aiding in respiratory conditions.

- Chronic Hepatitis Treatment : NAcHcy has been investigated for its potential benefits in managing chronic hepatitis due to its antioxidant properties.

Q & A

Q. What are the established synthetic routes for N-Acetylhomocysteine thiolactone (NAHcT), and what parameters critically influence yield and purity?

NAHcT is typically synthesized via cyclization of this compound under acidic conditions or through aminolysis of cyclic carbonates. Key parameters include pH control (to prevent hydrolysis of the thiolactone ring), reaction temperature (optimized between 40–60°C to balance reaction rate and stability), and solvent selection (polar aprotic solvents like DMF enhance cyclization efficiency). Ultrasonic-assisted synthesis using thiolated chitosan has also been reported to improve stability in microencapsulation applications . Post-synthesis, purification via recrystallization or column chromatography is essential to achieve >95% purity, as confirmed by HPLC or LC-MS .

Q. How can NMR spectroscopy resolve structural ambiguities in NAHcT and its derivatives?

1D and 2D NMR techniques are critical for characterizing NAHcT. Key signals include:

- ¹H NMR : A singlet at δ 2.05 ppm (acetyl methyl group), δ 4.55 ppm (proton adjacent to sulfur in the thiolactone ring), and δ 3.30 ppm (methylene group near the chiral center) .

- ¹³C NMR : Carbonyl peaks at ~170 ppm (acetyl) and ~200 ppm (thiolactone). NOESY or COSY correlations can distinguish between stereoisomers, particularly in DL-NAHcT mixtures. Advanced assignments often reference standardized spectra from compounds like β-bornyl acetate or guaiazulene for comparative analysis .

Advanced Research Questions

Q. What role does NAHcT play in synthesizing recyclable non-isocyanate polyurethanes (NIPUs), and how are reaction kinetics optimized?

NAHcT acts as a dual-functional monomer in NIPU synthesis:

- Aminolysis : Releases a free thiol group, enabling crosslinking via disulfide bonds.

- CO₂ Generation : Reacts with cyclic carbonates (e.g., ethylene carbonate) to produce CO₂, facilitating foam formation . Kinetic studies using in-situ FTIR or Raman spectroscopy reveal that optimal thiolactone-to-carbonate ratios (1:1–1:2) and catalyst selection (e.g., DBU) reduce side reactions. Gelation times are temperature-dependent, with 60°C achieving full conversion in <2 hours .

Q. How can conflicting reports on NAHcT’s bioactivity in drug delivery systems be reconciled methodologically?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from:

- Thiol Redox State : Quantify free thiol content via Ellman’s assay pre- and post-encapsulation to assess oxidative stability .

- Delivery System Design : Compare microencapsulation (thiolated chitosan) vs. nanoparticle formulations (hyaluronic acid-thiomers) using in vitro release assays (e.g., pH 5.0 vs. 7.4). Contradictory cytotoxicity results may arise from differences in cellular uptake mechanisms, necessitating flow cytometry or confocal imaging .

Q. What strategies improve reproducibility in NAHcT-based polymer synthesis?

- Standardized Purification : Implement preparative HPLC for monomer batches to ensure consistent purity (>98%) .

- Stoichiometric Control : Use Karl Fischer titration to limit moisture (<1% w/w), which hydrolyzes thiolactone rings.

- Crosslinking Validation : Employ rheometry to monitor viscoelastic properties during polymerization, ensuring disulfide bond formation aligns with theoretical predictions .

Methodological Considerations

Q. How should researchers address conflicting data in NAHcT’s metabolic profiling across LC-MS platforms?

- Ionization Optimization : Compare ESI+ vs. APCI modes to mitigate matrix effects (e.g., urine vs. plasma).

- Isotopic Labeling : Use ¹³C-labeled NAHcT as an internal standard to correct for ion suppression .

- Data Harmonization : Apply multivariate analysis (PCA or PLS-DA) to identify platform-specific artifacts in public metabolomics databases .

Q. What analytical workflows validate NAHcT’s role in post-translational protein modification studies?

- Thiol-Disulfide Exchange Assays : Quantify protein-NAHcT adducts via UV-Vis at 322 nm (ε = 26,600 M⁻¹cm⁻¹ for disulfide bonds) .

- Proteomic Mapping : Use nanoLC-MS/MS with CID/ETD fragmentation to pinpoint modification sites, referencing databases like UniProt for false-discovery-rate adjustments .

Contradiction Analysis

Q. Why do studies report divergent thermal stability profiles for NAHcT-containing polymers?

Variability arises from:

- Polymer Architecture : Alternating copolymers (e.g., NAHcT-epoxide) exhibit higher Tₘ (~150°C) than block copolymers due to hydrogen bonding .

- Degradation Pathways : TGA-FTIR coupling identifies CO₂ and H₂S release at >200°C, which is pH-sensitive. Comparative studies must standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.